![molecular formula C7H15FN2 B3139180 2-(3-Fluoropiperidin-1-yl)ethan-1-amine CAS No. 477577-23-4](/img/structure/B3139180.png)
2-(3-Fluoropiperidin-1-yl)ethan-1-amine
Overview
Description
2-(3-Fluoropiperidin-1-yl)ethan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as 3-Fluoromethylphenidate (3-FPM), which is a derivative of methylphenidate, a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD). The synthesis method of 2-(3-Fluoropiperidin-1-yl)ethan-1-amine involves the reaction of piperidine and 3-fluoropropiophenone in the presence of a reducing agent.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropiperidin-1-yl)ethan-1-amine involves the inhibition of dopamine and norepinephrine reuptake. This compound binds to the dopamine and norepinephrine transporters, which are responsible for reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. By inhibiting the reuptake of dopamine and norepinephrine, 2-(3-Fluoropiperidin-1-yl)ethan-1-amine increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and increased activation of dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Fluoropiperidin-1-yl)ethan-1-amine are similar to those of other dopamine and norepinephrine reuptake inhibitors. This compound increases the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness, attention, and motivation. Additionally, this compound has been reported to have mild euphoric effects, which may contribute to its potential for abuse. However, the long-term effects of 2-(3-Fluoropiperidin-1-yl)ethan-1-amine on the brain and behavior are not yet fully understood, and further research is needed to elucidate these effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Fluoropiperidin-1-yl)ethan-1-amine in lab experiments include its high potency and selectivity for dopamine and norepinephrine transporters, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. Additionally, this compound has a relatively short half-life, which allows for precise control of its effects and minimizes the risk of accumulation in the brain. However, the limitations of using 2-(3-Fluoropiperidin-1-yl)ethan-1-amine in lab experiments include its potential for abuse and the lack of long-term safety data. Additionally, the effects of this compound on other neurotransmitter systems are not yet fully understood, which may limit its utility in certain research applications.
Future Directions
There are several future directions for research on 2-(3-Fluoropiperidin-1-yl)ethan-1-amine. First, further studies are needed to elucidate the long-term effects of this compound on the brain and behavior, particularly in relation to its potential for abuse. Second, the effects of this compound on other neurotransmitter systems, such as serotonin and glutamate, should be investigated to better understand its mechanism of action. Third, the potential therapeutic applications of 2-(3-Fluoropiperidin-1-yl)ethan-1-amine in the treatment of ADHD, depression, and addiction should be explored. Finally, the development of more selective and safer dopamine and norepinephrine reuptake inhibitors based on the structure of 2-(3-Fluoropiperidin-1-yl)ethan-1-amine may lead to the discovery of novel treatments for neuropsychiatric disorders.
Scientific Research Applications
2-(3-Fluoropiperidin-1-yl)ethan-1-amine has potential applications in scientific research, particularly in the field of neuroscience. This compound is a dopamine and norepinephrine reuptake inhibitor, which means that it can increase the levels of these neurotransmitters in the brain. This property of 2-(3-Fluoropiperidin-1-yl)ethan-1-amine makes it a useful tool for studying the role of dopamine and norepinephrine in various physiological and pathological conditions, such as ADHD, depression, and addiction. Additionally, this compound has been used in animal studies to investigate the effects of dopamine and norepinephrine on behavior, cognition, and reward processing.
properties
IUPAC Name |
2-(3-fluoropiperidin-1-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQYCHUPBZWNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592616 | |
Record name | 2-(3-Fluoropiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropiperidin-1-yl)ethan-1-amine | |
CAS RN |
477577-23-4 | |
Record name | 3-Fluoro-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477577-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluoropiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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